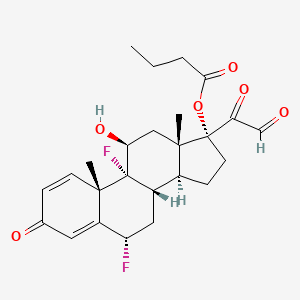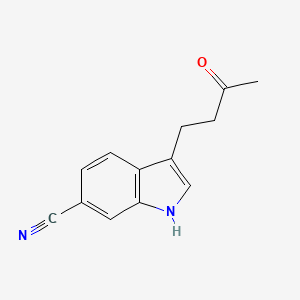
3-(3-oxobutyl)-1H-indole-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-oxobutyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a 3-oxobutyl group and a carbonitrile group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxobutyl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the 3-oxobutyl and carbonitrile groups. . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(3-oxobutyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
科学的研究の応用
3-(3-oxobutyl)-1H-indole-6-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 3-(3-oxobutyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact mechanism depends on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
3-(3-oxobutyl)-1H-quinolin-4-yl acetate: This compound shares a similar structure with an oxobutyl group and a heterocyclic ring but differs in the position and type of the heterocycle.
4-(3-oxobutyl)phenyl acetate: Another similar compound with an oxobutyl group attached to a phenyl ring.
Uniqueness
3-(3-oxobutyl)-1H-indole-6-carbonitrile is unique due to the specific positioning of the oxobutyl and carbonitrile groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
3-(3-oxobutyl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-6-10(7-14)3-5-12(11)13/h3,5-6,8,15H,2,4H2,1H3 |
InChIキー |
JACSRPVZURUYNW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CNC2=C1C=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


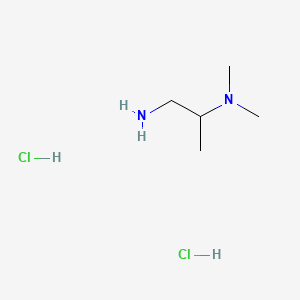
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)


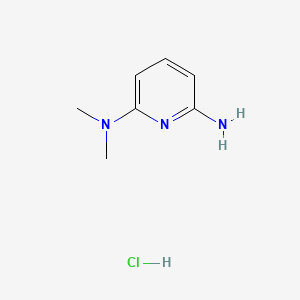
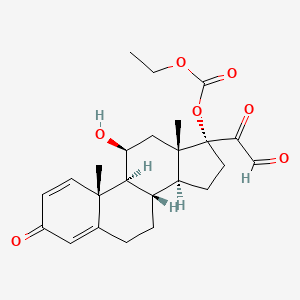
oxolan-2-one](/img/structure/B13850165.png)
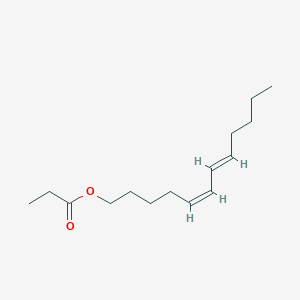
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
